

Sulfo-Cy5.5 Azide for Oligonucleotide Labeling: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfo-Cy5.5 Azide

Cat. No.: B1433221

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Introduction

Sulfo-Cy5.5 azide is a water-soluble, far-red fluorescent dye ideal for the labeling of sensitive biomolecules such as oligonucleotides.[1] Its high hydrophilicity, conferred by four sulfo groups, minimizes non-specific binding and allows for conjugation reactions in aqueous environments without the need for organic co-solvents.[2][3] This makes it an excellent choice for labeling nucleic acids intended for applications in complex biological systems. The azide functional group enables covalent attachment to alkyne-modified oligonucleotides via "click chemistry," a highly efficient and bioorthogonal reaction.[4] This document provides detailed protocols for labeling oligonucleotides with **Sulfo-Cy5.5 azide** using both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, as well as methods for purification and application of the resulting fluorescently labeled probes.

Data Presentation

The following tables summarize the key quantitative data for **Sulfo-Cy5.5 azide** and its use in oligonucleotide labeling.

Table 1: Photophysical and Chemical Properties of **Sulfo-Cy5.5 Azide**

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	675 - 678 nm	[5]
Emission Maximum (λ_{em})	694 - 707 nm	
Molar Extinction Coefficient (ϵ)	~190,000 - 211,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ_F)	~0.21 - 0.28	
Molecular Weight	~999.16 g/mol	
Solubility	High in water, DMSO, DMF	
Storage Conditions	-20°C in the dark, desiccated	

Table 2: Typical Reaction Parameters for Oligonucleotide Labeling

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) | |---|---|---|
| Oligonucleotide Modification | 5'- or 3'-alkyne | 5'- or 3'-DBCO (or other cyclooctyne) | | |
Sulfo-Cy5.5 Azide Molar Excess | 1.5 - 5 equivalents | 1.5 - 4 equivalents | | | Typical Reaction Time | 1 - 4 hours (can be extended overnight) | 2 - 12 hours (can be extended overnight) | | | Typical Reaction Temperature | Room Temperature | Room Temperature (or 4°C overnight) | | | Expected Labeling Efficiency | >90% | 70 - 95% | | | Purification Method | RP-HPLC, PAGE | RP-HPLC, PAGE | | | Typical Purification Yield (Post-HPLC) | 50 - 80% | 50 - 80% | |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of an alkyne-modified oligonucleotide with **Sulfo-Cy5.5 azide** using a copper(I) catalyst.

Materials:

- Alkyne-modified oligonucleotide

- **Sulfo-Cy5.5 Azide**
- DMSO (anhydrous)
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- 5 mM Ascorbic Acid in nuclease-free water (prepare fresh)
- 10 mM Copper(II)-TBTA stock solution in 55% DMSO
- Nuclease-free water
- Inert gas (Argon or Nitrogen)
- Reagents for purification (e.g., HPLC-grade acetonitrile, TEAA buffer)

Procedure:

- **Prepare Oligonucleotide Solution:** Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 20-200 μ M in a microcentrifuge tube.
- **Add Buffer and DMSO:** Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M. Add DMSO to a final concentration of 50% (v/v) and vortex to mix.
- **Add **Sulfo-Cy5.5 Azide**:** Prepare a 10 mM stock solution of **Sulfo-Cy5.5 azide** in anhydrous DMSO. Add 1.5 to 5 molar equivalents of the **Sulfo-Cy5.5 azide** stock solution to the oligonucleotide solution and vortex thoroughly.
- **Add Ascorbic Acid:** Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
- **Degas the Solution:** Gently bubble inert gas (argon or nitrogen) through the reaction mixture for 30-60 seconds to remove dissolved oxygen.
- **Add Copper Catalyst:** Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

- Incubation: Flush the headspace of the tube with inert gas, cap it tightly, and vortex the mixture. Incubate the reaction at room temperature for 1-4 hours, or overnight, with gentle shaking and protected from light. If precipitation is observed, the mixture can be heated to 80°C for 3 minutes and vortexed again.
- Purification: Purify the labeled oligonucleotide from unreacted dye and other components using reverse-phase HPLC (see Protocol 3) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of DBCO-Modified Oligonucleotides

This protocol describes the copper-free labeling of a DBCO (Dibenzocyclooctyne)-modified oligonucleotide with **Sulfo-Cy5.5 azide**.

Materials:

- DBCO-modified oligonucleotide
- **Sulfo-Cy5.5 Azide**
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO (optional, if needed for solubility)
- Nuclease-free water
- Reagents for purification (e.g., HPLC-grade acetonitrile, TEAA buffer)

Procedure:

- Prepare Oligonucleotide Solution: Dissolve the DBCO-modified oligonucleotide in PBS (pH 7.4) to a suitable concentration (e.g., 1-10 mg/mL).
- Prepare **Sulfo-Cy5.5 Azide** Solution: Dissolve **Sulfo-Cy5.5 azide** in nuclease-free water or PBS to a concentration of 10 mM.
- Set up the Reaction: In a microcentrifuge tube, combine the DBCO-modified oligonucleotide with a 1.5 to 4-fold molar excess of the **Sulfo-Cy5.5 azide** solution. If necessary, up to 20%

DMSO can be added to the final reaction mixture to aid solubility. Avoid using buffers containing sodium azide, as it will react with the DBCO group.

- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Purify the Sulfo-Cy5.5 labeled oligonucleotide using reverse-phase HPLC (see Protocol 3) or another suitable chromatographic method.

Protocol 3: Purification of Labeled Oligonucleotides by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for purifying Sulfo-Cy5.5 labeled oligonucleotides.

Materials:

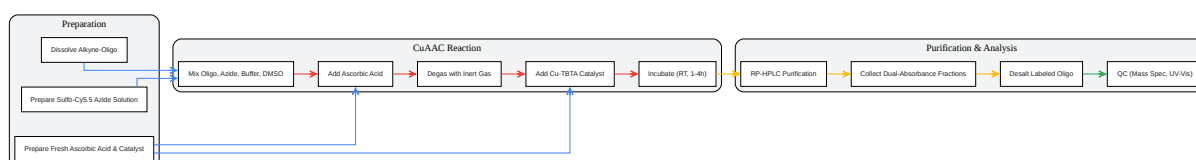
- Crude labeled oligonucleotide reaction mixture
- Mobile Phase A: 0.1 M TEAA in nuclease-free water
- Mobile Phase B: Acetonitrile
- C18 HPLC column
- HPLC system with UV detector

Procedure:

- Sample Preparation: If necessary, precipitate the crude reaction mixture to remove some of the unreacted components. Resuspend the pellet in Mobile Phase A.
- HPLC Separation:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B.
 - Inject the sample onto the column.

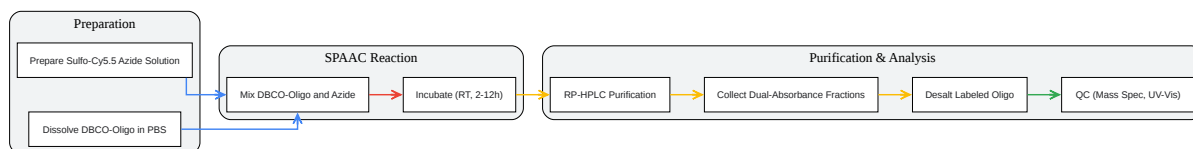
- Elute the labeled oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 50% B over 30 minutes.
- Monitor the elution at 260 nm (for the oligonucleotide) and ~675 nm (for Sulfo-Cy5.5). The desired labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye.
- Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths.
- Desalting: Desalt the collected fractions using a suitable method such as ethanol precipitation or a desalting column to remove the TEAA buffer.

Mandatory Visualizations



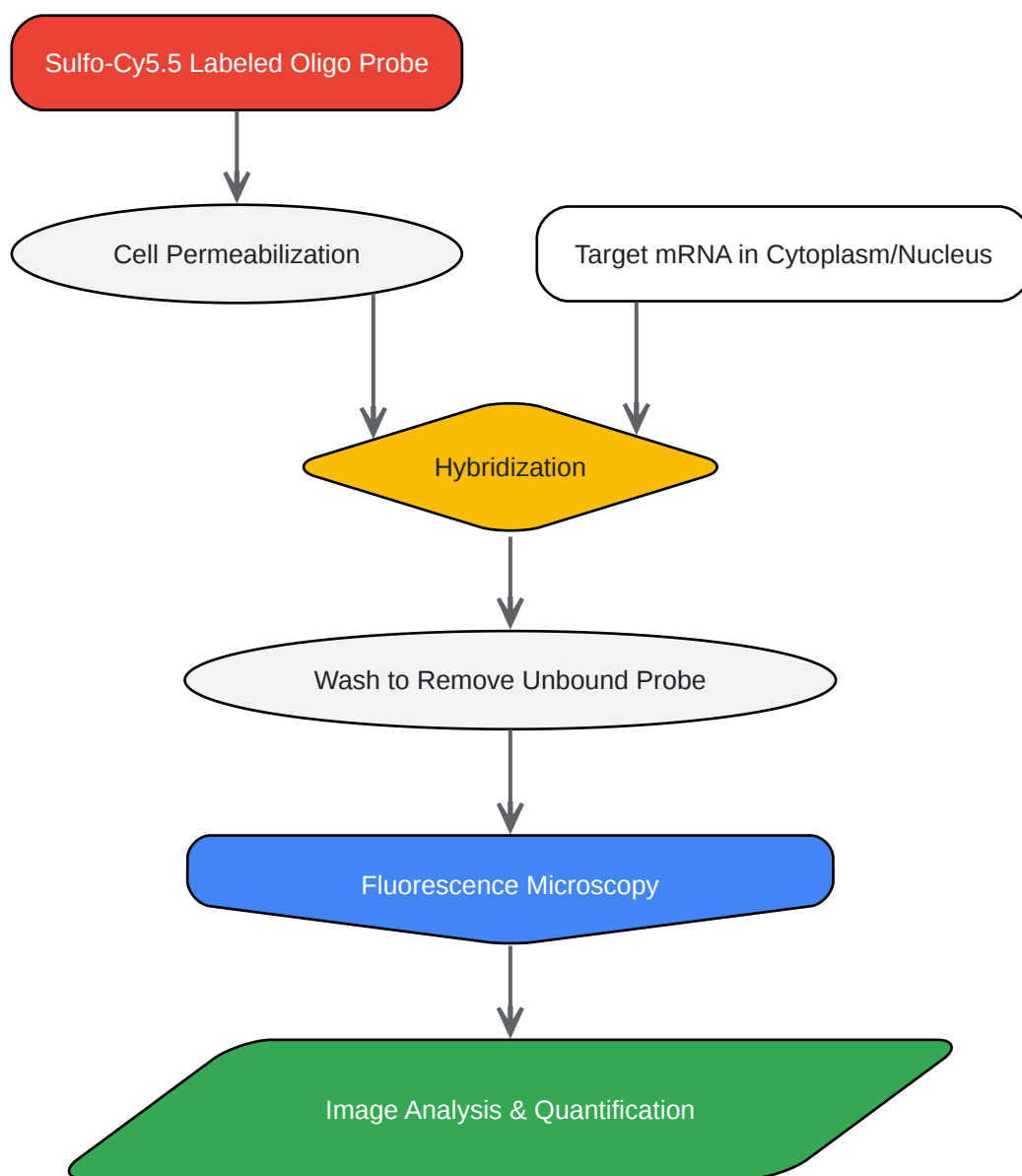
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Caption: Workflow for CuAAC labeling of oligonucleotides.



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Caption: Workflow for SPAAC labeling of oligonucleotides.



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Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

Applications

Sulfo-Cy5.5 labeled oligonucleotides are valuable tools for a variety of molecular biology and cell imaging applications.

- **Fluorescence In Situ Hybridization (FISH):** These probes can be used to detect and localize specific DNA or RNA sequences within fixed cells. The bright and photostable fluorescence of Sulfo-Cy5.5 allows for sensitive detection of target nucleic acids.

- **Live-Cell Imaging:** While the sulfo groups generally limit cell permeability, Sulfo-Cy5.5 labeled oligonucleotides can be introduced into live cells using transfection reagents or microinjection to track the dynamics of target nucleic acids in real-time.
- **Flow Cytometry:** Labeled oligonucleotides can be used as probes in flow cytometry to identify and sort cells based on the presence and abundance of specific RNA molecules.
- **Förster Resonance Energy Transfer (FRET):** Sulfo-Cy5.5 can serve as an acceptor dye in FRET-based assays when paired with a suitable donor fluorophore to study nucleic acid conformational changes and interactions.

Troubleshooting

Problem	Possible Cause	Suggested Solution	Reference(s)
Low or No Labeling Efficiency	Impure or degraded alkyne/DBCO-oligonucleotide	Ensure the starting oligonucleotide is of high purity. Purify if necessary before labeling.	
Inactive Sulfo-Cy5.5 azide	Store the azide stock solution properly (desiccated at -20°C) and use fresh aliquots. Avoid repeated freeze-thaw cycles.		
Inactive copper catalyst (CuAAC)	Prepare the sodium ascorbate solution fresh for each reaction. Ensure the copper sulfate and ligand solutions are correctly prepared and stored.		
Presence of interfering substances	Ensure the oligonucleotide solution is free from amines (e.g., Tris buffer) or other nucleophiles that can react with the labeling reagents.		
Multiple Peaks in HPLC Chromatogram	Incomplete reaction	Extend the reaction time or increase the molar excess of the Sulfo-Cy5.5 azide.	

Degradation of oligonucleotide	For CuAAC, ensure the reaction is properly degassed to minimize oxidative damage. For RNA, be mindful of potential metal-catalyzed hydrolysis.	
Isomers of the dye	This is a known characteristic of some dye syntheses and can be difficult to avoid completely. Collect the major product peak.	
Poor Recovery After Purification	Adsorption of the labeled oligonucleotide to surfaces	Use low-binding microcentrifuge tubes. For HPLC, passivation of the system may be necessary.
Inefficient precipitation	Optimize the precipitation protocol (e.g., choice of salt, temperature, and centrifugation time).	
High Background in Imaging Applications	Non-specific binding of the probe	Increase the stringency of the washing steps in FISH protocols. Include blocking agents in the hybridization buffer.
Excess unbound probe	Ensure purification of the labeled oligonucleotide is	

complete to remove
all free dye.

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